molecular formula C8H6BrClO3 B1604471 Methyl 5-bromo-4-chloro-2-hydroxybenzoate CAS No. 55488-81-8

Methyl 5-bromo-4-chloro-2-hydroxybenzoate

Cat. No. B1604471
M. Wt: 265.49 g/mol
InChI Key: DXRMNHFJAWRYHS-UHFFFAOYSA-N
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Patent
US08455522B2

Procedure details

A mixture of methyl 5-bromo-4-chloro-2-hydroxybenzoate (2.655 g, 10.00 mmol) in a solution of ammonia (50.0 ml, 100 mmol) in MeOH was heated at 65° C. for 72 hr. After concentration, the title product was obtained as solid (2.53 g). ESI-MS m/z: 252.1 [M+1]+, Retention time 1.19 min; 1HNMR (CDCl3, 400.342 MHz) δ 7.15 (s, 1H), 7.61 (s, 1H), 12.2 (brs, 1H).
Quantity
2.655 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:13])=[CH:4][C:5]([OH:12])=[C:6]([CH:11]=1)[C:7](OC)=[O:8].[NH3:14]>CO>[Br:1][C:2]1[C:3]([Cl:13])=[CH:4][C:5]([OH:12])=[C:6]([CH:11]=1)[C:7]([NH2:14])=[O:8]

Inputs

Step One
Name
Quantity
2.655 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C(=O)OC)C1)O)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)N)C1)O)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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